molecular formula C11H19N B1346077 N-Cyclopropyl-2-norbornanemethylamine CAS No. 16381-85-4

N-Cyclopropyl-2-norbornanemethylamine

Cat. No.: B1346077
CAS No.: 16381-85-4
M. Wt: 165.27 g/mol
InChI Key: SIIRDNMMROROTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A detailed introduction would cover:

  • Chemical structure: A bicyclic norbornane backbone modified with a cyclopropylmethylamine group.
  • Synthesis: Common synthetic routes (e.g., reductive amination of norbornene derivatives with cyclopropylmethylamine).
  • Applications: Potential roles in medicinal chemistry (e.g., as a rigid scaffold for receptor targeting) or material science.
  • Current research: Published studies on its physicochemical properties (e.g., solubility, stability) or pharmacological activity.

Missing Data: Specific synthesis protocols, stability data, or pharmacological profiles cited in the provided evidence (which instead focuses on an unrelated nitrosamine compound).

Properties

CAS No.

16381-85-4

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]heptanylmethyl)cyclopropanamine

InChI

InChI=1S/C11H19N/c1-2-9-5-8(1)6-10(9)7-12-11-3-4-11/h8-12H,1-7H2

InChI Key

SIIRDNMMROROTA-UHFFFAOYSA-N

SMILES

C1CC1NCC2CC3CCC2C3

Canonical SMILES

C1CC1NCC2CC3CCC2C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison would include:

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Functional Groups Key Properties (e.g., LogP, pKa) Applications
N-Cyclopropyl-2-norbornanemethylamine Norbornane + cyclopropyl Amine, cyclopropyl High rigidity, moderate solubility Drug discovery scaffolds
2-Norbornanemethylamine Norbornane Amine Lower lipophilicity Catalysis intermediates
N-Cyclopropyladamantylmethylamine Adamantane + cyclopropyl Amine, cyclopropyl Enhanced metabolic stability Antiviral agents

Key Findings

  • Rigidity vs.
  • Pharmacokinetics: Cyclopropyl groups may enhance metabolic stability compared to unsubstituted amines (e.g., 2-Norbornanemethylamine) .

Missing Data : Experimental values (e.g., binding affinities, toxicity profiles) from peer-reviewed studies, which are absent in the provided evidence.

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